Cyclo(-RGDfK) trifluoroacetate is a synthetic cyclic peptide that acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins [, ]. Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix interactions, playing crucial roles in various biological processes, including angiogenesis, tumor growth, and metastasis []. The peptide sequence, Arg-Gly-Asp (RGD), is a ubiquitous cell adhesion motif found in various extracellular matrix proteins []. Cyclo(-RGDfK) trifluoroacetate mimics the RGD motif, thereby competitively binding to integrins and inhibiting their downstream signaling pathways [, ]. This makes it a valuable tool for studying integrin function and for developing targeted therapies for various diseases, including cancer [, ].
Several methods for the synthesis of Cyclo(-RGDfK) and its derivatives are reported in the literature. The general approach involves solid-phase peptide synthesis (SPPS) followed by cyclization and purification steps [].
Cyclo(-RGDfK) trifluoroacetate comprises a cyclic pentapeptide with the sequence arginine-glycine-aspartic acid-D-phenylalanine-lysine, forming a ring structure []. The trifluoroacetate acts as a counterion to balance the positive charge of the arginine and lysine residues in the peptide.
Structural studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate the conformation of Cyclo(-RGDfK) and its interactions with integrins. These studies have revealed that the cyclic structure and specific amino acid sequence are crucial for its high affinity and selectivity towards αvβ3 and αvβ5 integrins [, ].
Furthermore, the presence of specific functional groups in Cyclo(-RGDfK) trifluoroacetate, such as the carboxyl group of aspartic acid and the amino groups of arginine and lysine, allows for further chemical modifications. These modifications can be used to conjugate the peptide to other molecules, such as fluorescent probes, nanoparticles, or radioisotopes, for various research and therapeutic applications [, , , ].
Cyclo(-RGDfK) trifluoroacetate acts as a competitive inhibitor of integrin αvβ3 and αvβ5 [, ]. Its mechanism of action involves binding to the integrin's active site, which normally recognizes the RGD motif present in extracellular matrix proteins like vitronectin and fibronectin [, ]. This competitive binding blocks the interaction between integrins and their natural ligands, thereby inhibiting integrin-mediated signaling pathways.
Disruption of these pathways affects several cellular processes, including cell adhesion, migration, proliferation, and survival, ultimately contributing to the therapeutic effects observed in preclinical studies, particularly in the context of cancer [, ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: